molecular formula C23H21FN2O2 B12201260 N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)

N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)

Cat. No.: B12201260
M. Wt: 376.4 g/mol
InChI Key: UNTPACNUASHMDG-UHFFFAOYSA-N
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Description

N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) is an organic compound with the molecular formula C23H21FN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) typically involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the bis(3-methylbenzamide) structure provides stability and solubility. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide): Similar in structure but with a butanamide group instead of benzamide.

    N,N’-[(2-chlorophenyl)methanediyl]bis(3-methylbenzamide): Similar structure with a chlorine atom instead of fluorine.

    N,N’-[(2-fluorophenyl)methanediyl]bis(4-methylbenzamide): Similar structure with a methyl group at the 4-position instead of the 3-position.

Uniqueness

N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide

InChI

InChI=1S/C23H21FN2O2/c1-15-7-5-9-17(13-15)22(27)25-21(19-11-3-4-12-20(19)24)26-23(28)18-10-6-8-16(2)14-18/h3-14,21H,1-2H3,(H,25,27)(H,26,28)

InChI Key

UNTPACNUASHMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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